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Compound of Interest

Compound Name: Quinoxaline-5-sulfonyl chloride

Cat. No.: B122766

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and spectral
characterization of Gefitinib (Iressa®), a selective inhibitor of the epidermal growth factor
receptor (EGFR) tyrosine kinase. Gefitinib is a crucial therapeutic agent in the treatment of
locally advanced or metastatic non-small cell lung cancer (NSCLC) in patients with activating
mutations of EGFR-TK.[1] This document details a common synthetic route and provides key
spectral data for the characterization of the final compound.

Chemical and Physical Properties
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Property Value
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-
UPAC Name mcfrpholinopropoxy)Zuin;lz)olin-4-amin);[2](
CAS Number 184475-35-2[3]
Molecular Formula C22H24CIFN4O3[3]
Molecular Weight 446.90 g/mol [3]
Appearance White-colored powder[4]
Melting Point 194-198 °CJ5]
Freely soluble in dimethyl sulfoxide (DMSO);
Solubility sparingly soluble in methanol and ethanol;

practically insoluble in water above pH 7.[4][6]

Synthesis of Gefitinib

Several synthetic routes for Gefitinib have been reported in the literature.[7] A common and
efficient method involves a multi-step synthesis starting from methyl 3-hydroxy-4-
methoxybenzoate. This approach includes alkylation, nitration, reduction, cyclization,
chlorination, and two successive amination reactions to yield the final product.[8]

Experimental Protocol
Step 1: Synthesis of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate[3]

A mixture of methyl 3-hydroxy-4-methoxybenzoate (84.6 g, 0.47 mol), 1-bromo-3-
chloropropane (101.6 g, 0.65 mol), and potassium carbonate (138.1 g, 1.0 mol) in
dimethylformamide (DMF, 500 mL) is heated at 70°C for 4 hours. The reaction mixture is then
cooled to room temperature and poured into ice-water (3 L) with constant stirring. The resulting
solid is filtered and washed with cold water to yield the product.[8]

Step 2: Synthesis of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate[8]

The product from Step 1 is subjected to nitration using nitric acid in acetic acid to introduce a
nitro group.[8]
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Step 3: Synthesis of Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate[8]

Powdered iron (50 g, 0.89 mol) is added to acetic acid (500 mL), and the suspension is stirred
for 15 minutes at 50°C under a nitrogen atmosphere. A solution of methyl 5-(3-
chloropropoxy)-4-methoxy-2-nitrobenzoate (90.0 g, 0.30 mol) in methanol (300 mL) is added
dropwise, and the mixture is stirred for 30 minutes at 50-60°C. The catalyst is filtered, and the
solvent is evaporated. The residue is then poured into water and extracted with ethyl acetate.

[8]
Step 4: Synthesis of 6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one|[8]

The amino compound from the previous step undergoes cyclization to form the quinazolinone
ring.[8]

Step 5: Synthesis of 6-(3-Chloropropoxy)-4-chloro-7-methoxyquinazoline[8]

The quinazolinone is chlorinated, for example, using phosphorous oxychloride (POCIs), to yield
the 4-chloroquinazoline intermediate.[9]

Step 6: Synthesis of 6-(3-Chloropropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-
amine[8]

3-Chloro-4-fluoroaniline (75.2 g, 0.52 mol) is added to a solution of 6-(3-chloropropoxy)-4-
chloro-7-methoxyquinazoline (80.0 g, 0.28 mol) in isopropanol (1000 mL). The mixture is
heated to facilitate the nucleophilic aromatic substitution.[8]

Step 7: Synthesis of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-
morpholinopropoxy)quinazolin-4-amine (Gefitinib)[8]

6-(3-Chloropropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine (87.5 g, 0.22
mol) and potassium iodide (2.0 g) are added to a solution of morpholine (43 g, 0.5 mol) in DMF
(200 mL). The solution is stirred at 60°C for 30 minutes, then poured into ice-water and
extracted with chloroform. The organic layers are combined, washed, and dried to yield
Gefitinib.[8]

Synthesis Workflow Diagram
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Caption: A representative synthetic pathway for Gefitinib.

Spectral Data

The structural confirmation of synthesized Gefitinib is achieved through various spectroscopic
techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (DMSO-ds)[10][11]

Chemical Shift L. . .
Multiplicity Integration Assignment
(ppm)
9.54 S 1H NH
8.50 S 1H Ar-H
8.15 dd 1H Ar-H
7.85 m 1H Ar-H
7.45 t 1H Ar-H
7.20 S 1H Ar-H
4.15 t 2H O-CH:z
3.95 S 3H OCHs
3.60 t 4H N-(CH2)2
2.45 t 4H N-(CHz2)2
2.10 p 2H CH2

13C NMR (DMSO-d6)[10]
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Chemical Shift (ppm) Assignment
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129.0 CH
125.0 CH
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118.0 CH
115.0 C

108.0 CH
105.0 CH

67.0 O-CH:
66.5 N-(CH2)2
56.0 OCHs
55.0 N-CH:
53.5 N-(CH2)2
26.0 CH2

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of Gefitinib.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

lon mlz

[M-+H]*+ 447.1600[12]

Infrared (IR) Spectroscopy

The IR spectrum of Gefitinib shows characteristic absorption bands corresponding to its
functional groups.[13][14]

Wavenumber (cm~?) Assignment

~3400 N-H Stretching

~2950 C-H Stretching (aliphatic)
~1625 C=N Stretching

~1500 C=C Stretching (aromatic)
~1220 C-O Stretching (ether)
~1100 C-N Stretching

Signaling Pathway

Gefitinib inhibits the autophosphorylation of the EGFR tyrosine kinase domain, thereby
blocking downstream signaling pathways such as the PI3K/Akt and Ras/MAPK pathways,
which are critical for cell proliferation and survival.[15]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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